molecular formula C25H23N5OS B399756 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

Katalognummer: B399756
Molekulargewicht: 441.5g/mol
InChI-Schlüssel: RUIAMJIUZFWBSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide is a synthetic compound that has garnered attention in the scientific community for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a thiadiazole ring and a beta-carboline moiety, making it a subject of interest for various research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the beta-carboline core. The reaction conditions often include the use of specific reagents such as tert-butylphenyl derivatives, thiadiazole precursors, and carboline intermediates. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic use .

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Wirkmechanismus

The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of proteins such as heat shock protein 90 (Hsp90) and enzymes like cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively. The compound induces cell cycle arrest and apoptosis in cancer cells and reduces the production of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide stands out due to its unique combination of a thiadiazole ring and a beta-carboline moiety. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C25H23N5OS

Molekulargewicht

441.5g/mol

IUPAC-Name

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C25H23N5OS/c1-14-21-18(17-7-5-6-8-19(17)27-21)13-20(26-14)22(31)28-24-30-29-23(32-24)15-9-11-16(12-10-15)25(2,3)4/h5-13,27H,1-4H3,(H,28,30,31)

InChI-Schlüssel

RUIAMJIUZFWBSG-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5N2

Kanonische SMILES

CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.